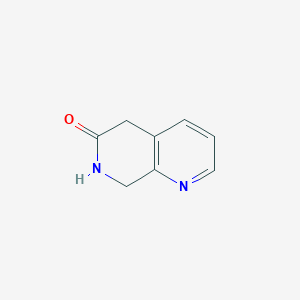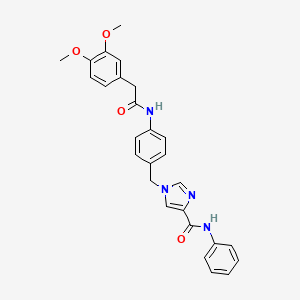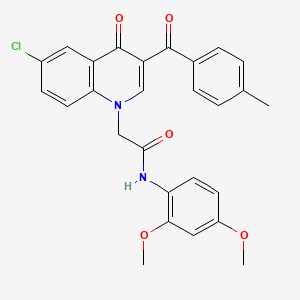
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid, commonly known as AEEA, is a synthetic compound that has shown potential in various scientific research applications. AEEA is a derivative of the amino acid glutamate and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of AEEA is not fully understood, but it is believed to act as an inhibitor of the enzyme glutamate decarboxylase. Glutamate decarboxylase is an enzyme that converts glutamate to gamma-aminobutyric acid (GABA), a neurotransmitter that plays a critical role in the central nervous system. By inhibiting glutamate decarboxylase, AEEA may increase the levels of glutamate, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
AEEA has been shown to have various biochemical and physiological effects, including its ability to increase the levels of glutamate in the brain. Glutamate is an excitatory neurotransmitter that plays a critical role in various physiological processes, including learning and memory. AEEA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using AEEA in lab experiments is its ability to increase the levels of glutamate in the brain, which can be useful in studying the role of glutamate in various physiological processes. However, AEEA has limitations in terms of its stability and solubility, which can affect its efficacy in lab experiments.
Future Directions
There are various future directions for AEEA research, including its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. AEEA may also be used as a building block for the synthesis of novel compounds with potential therapeutic applications. Further research is needed to fully understand the mechanism of action of AEEA and its potential therapeutic applications.
Conclusion:
In conclusion, AEEA is a synthetic compound that has shown potential in various scientific research applications. AEEA can be synthesized using various methods and has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. AEEA has been shown to have various biochemical and physiological effects, including its ability to increase the levels of glutamate in the brain. Further research is needed to fully understand the mechanism of action of AEEA and its potential therapeutic applications.
Synthesis Methods
AEEA can be synthesized using various methods, including the reaction of N-ethylaniline with ethyl 2-oxo-4-aminobutanoate, followed by the reaction with ethylenediamine. Another method involves the reaction of N-ethylaniline with ethyl 4-chloro-2-oxobutanoate, followed by the reaction with ethylenediamine. The synthesis of AEEA requires careful control of reaction conditions to achieve high yields and purity.
Scientific Research Applications
AEEA has shown potential in various scientific research applications, including its use as a building block for the synthesis of novel compounds with potential therapeutic applications. AEEA has been used as a precursor for the synthesis of various amino acid derivatives, including dipeptides and tripeptides. These compounds have shown potential in the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
2-(2-aminoethylamino)-4-(2-ethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-10-5-3-4-6-11(10)17-13(18)9-12(14(19)20)16-8-7-15/h3-6,12,16H,2,7-9,15H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKZAMVPFUPEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2550624.png)









![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2550641.png)